3-Methyl-2(3H)-benzothiazolone

Overview

Description

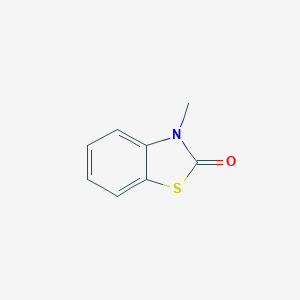

3-Methyl-2(3H)-benzothiazolone is a chemical compound with the molecular formula C8H7NS2. It has a molecular weight of 181.278 . This compound is also known by other names such as 2-Benzothiazolinethione, 3-methyl-, N-Methylbenzothiazoline-2-thione, 3-Methyl-1,3-benzothiazoline-2-thione, and 3-Methylbenzothiazole-2-thione .

Molecular Structure Analysis

The molecular structure of 3-Methyl-2(3H)-benzothiazolone is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .Scientific Research Applications

Anticonvulsant Activity

3-Methyl-2(3H)-benzothiazolone derivatives have been investigated for their potential anticonvulsant properties. A study synthesized various 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives, assessing their effectiveness against seizures induced by maximal electroshock (MES) and pentylenetetrazole. Some compounds demonstrated significant anticonvulsant activity, with certain derivatives exhibiting low toxicity and effective seizure protection in animal models (Uçar et al., 1998).

Spectrophotometric Analysis

3-Methyl-2-benzothiazolone hydrazone has been adapted for spectrophotometric determination of substances like acetaldehyde in lactic starter cultures. This method has been valuable in studying single- and mixed-strain lactic starter cultures, highlighting its utility in biochemical analysis (Lindsay & Day, 1965).

Hypotensive Effects

Research has also explored the pharmacological impacts of 3-Methyl-2-benzothiazolone hydrazone, particularly its hypotensive effects. Intravenous injections in animal models caused a temporary drop in blood pressure, although the exact mechanism remains unclear. The compound did not show significant interaction with certain receptor types, suggesting potential smooth muscle vasodilator properties (Green & Egle, 1976).

Antitumor Properties

A series of benzothiazoles, including 3-Methyl-2(3H)-benzothiazolone derivatives, have been examined for their antitumor capabilities. The compounds were found to be potent and selective against various tumor cells. The mechanism involves the uptake into sensitive cells, AhR binding, and cytochrome P450 isoform induction, leading to the formation of DNA adducts and cell death (Bradshaw & Westwell, 2004).

RNA Research

3-Methyl-2-benzothiazolone hydrazone has been incorporated into the anticodon loop of tRNA Phe from yeast, demonstrating its utility in RNA research. This modification is stable and allows for full chargeability of the tRNA, providing insights into the structural and functional aspects of RNA molecules (Freist et al., 1972).

Synthesis of Benzothiazolone Derivatives

The synthesis of 2(3H)-benzothiazolone derivatives has been a focus of research, with studies exploring novel and efficient synthesis methods. These derivatives exhibit a range of biological activities, including anti-inflammatory, antiepileptic, analgesic, and antiviral properties (Ucar et al., 1998).

properties

IUPAC Name |

3-methyl-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-9-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMMRJUHLKJNLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182167 | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2(3H)-benzothiazolone | |

CAS RN |

2786-62-1 | |

| Record name | 3-Methyl-2(3H)-benzothiazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2786-62-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzothiazolone, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile](/img/structure/B106553.png)

![2-[3-(2-Formylphenoxy)propoxy]benzaldehyde](/img/structure/B106563.png)